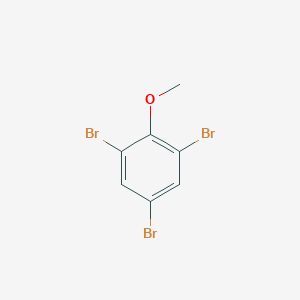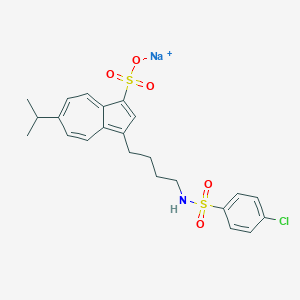
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt, commonly referred to as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Compound X is not fully understood. However, studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. Compound X has also been shown to bind to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions.
Biochemical And Physiological Effects
Studies have shown that Compound X has anti-inflammatory and anti-cancer properties. In vitro studies have shown that Compound X inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. In vivo studies have shown that Compound X reduces inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of Compound X is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its specificity. Compound X binds to proteins in a specific manner, which makes it a useful tool for studying protein-ligand interactions. However, one of the limitations of Compound X is its cost. The synthesis method is complex and requires expensive reagents, which makes it difficult to produce large quantities of Compound X.
Future Directions
There are several future directions for research on Compound X. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its potential applications in materials science, such as in the fabrication of organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its binding interactions with proteins. Finally, efforts should be made to develop more cost-effective synthesis methods for Compound X to enable its widespread use in research.
Conclusion:
Compound X is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. While the cost of synthesis is a limitation, efforts should be made to develop more cost-effective methods to enable its widespread use in research. Overall, Compound X is a valuable tool for studying protein-ligand interactions and has the potential to make significant contributions to various fields of research.
Synthesis Methods
Compound X is synthesized through a multi-step process that involves the reaction of 6-isopropyl-3-(4-bromobutyl)azulene-1-sulfonic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Compound X has shown promising results as an anti-inflammatory agent and a potential treatment for cancer. In biochemistry, Compound X has been used as a probe to study protein-ligand interactions. In materials science, Compound X has been used as a dye in the fabrication of organic light-emitting diodes.
properties
CAS RN |
129648-96-0 |
|---|---|
Product Name |
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt |
Molecular Formula |
C23H25ClNNaO5S2 |
Molecular Weight |
518 g/mol |
IUPAC Name |
sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
QIBQVFYOTMPEIP-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
Canonical SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
Other CAS RN |
129648-96-0 |
synonyms |
6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt KT 2-962 KT-2-962 KT2 962 KT2-962 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



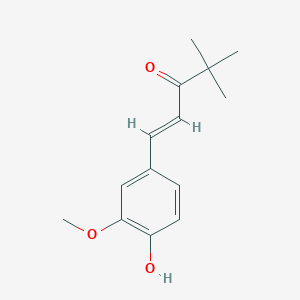
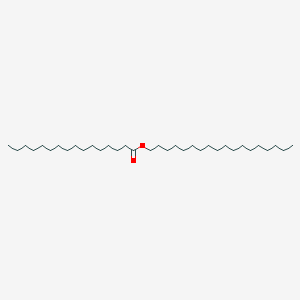
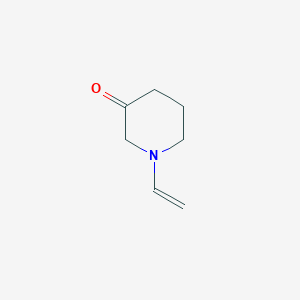
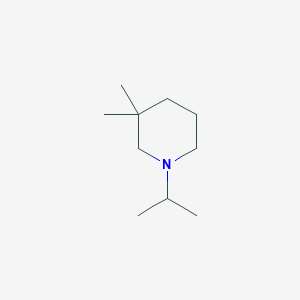
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
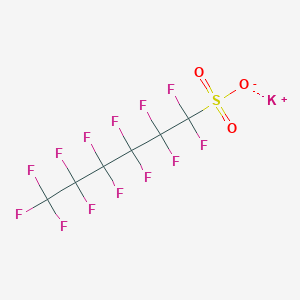

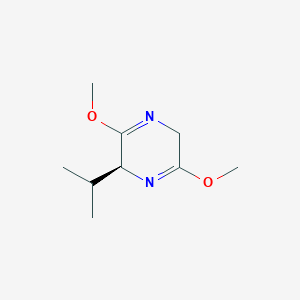
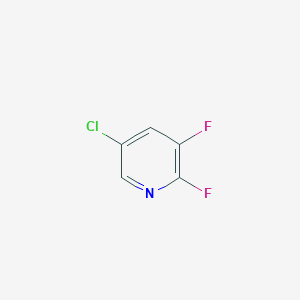

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
